molecular formula C15H9ClFN3O B2531054 (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one CAS No. 338779-99-0

(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one

Cat. No. B2531054
CAS RN: 338779-99-0
M. Wt: 301.71
InChI Key: GLWKSZBHDVNELR-CMDGGOBGSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one, commonly known as 2C-F-TRIP, is a novel synthetic compound belonging to the class of substituted phenylpropene derivatives. It is an important member of the triazirine family of compounds, which are known for their unique pharmacological properties. This compound has been studied extensively in recent years, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Synthetic Methods and Chemical Applications

1. Practical Synthesis of Related Compounds : A study highlights the development of a practical synthesis method for a key intermediate, 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis route emphasizes the challenges and solutions in large-scale production of complex organic compounds, underscoring the importance of efficient synthesis methods in chemical research and pharmaceutical manufacturing (Qiu et al., 2009).

2. Metal-to-Ligand Charge Transfer Excited States : Research on cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states, provides insight into the photophysical properties of copper(I) complexes. This work is crucial for developing applications in photovoltaic devices and understanding the electronic interactions in metal-organic frameworks (Scaltrito et al., 2000).

Biomedical Research and Pharmacology

1. Antitumor Activities of Triazine Derivatives : A comprehensive review of 1,2,3-triazines and their benzo- and hetero-fused derivatives reveals their broad spectrum of biological activities, including antitumor properties. This research underscores the potential of triazine-based compounds in drug development for cancer treatment, highlighting the importance of chemical diversity in medicinal chemistry (Cascioferro et al., 2017).

2. Fluorescent Chemosensors : The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes, including metal ions and neutral molecules, illustrates the application of complex organic molecules in analytical chemistry. These chemosensors have important applications in environmental monitoring, medical diagnostics, and biological research (Roy, 2021).

Environmental Research

1. Environmental Contaminants and Human Exposure : Research on tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a widely used flame retardant, discusses its environmental occurrence, exposure, and risks. This work emphasizes the environmental and health impacts of chemical pollutants, contributing to the understanding of their behavior in ecosystems and potential risks to human health (Wang et al., 2020).

2. Organophosphorus Flame Retardants : A global review of indoor contamination and human exposure to organophosphorus flame retardants provides critical insights into their presence in the environment and potential health effects. This study aids in identifying high-priority compounds for action and research, contributing to public health and safety measures (Chupeau et al., 2020).

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-[2-(triazirin-1-yl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O/c16-12-5-3-6-13(17)10(12)8-9-15(21)11-4-1-2-7-14(11)20-18-19-20/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIQBLFKLSIFRU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)N3N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)N3N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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